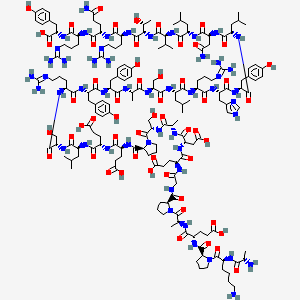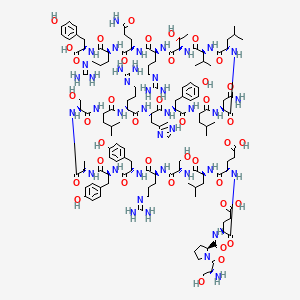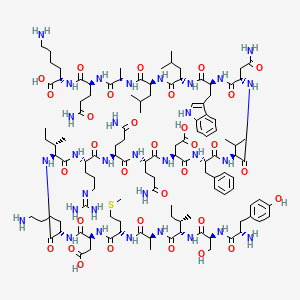
Lys-kallidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lys-kallidin is produced from kininogens, which are proteins found in the blood plasma. There are two main types of kininogens: high-molecular-weight kininogen and low-molecular-weight kininogen . The production of this compound involves the action of tissue kallikrein on low-molecular-weight kininogen . Tissue kallikrein cleaves the kininogen to release this compound . This process occurs naturally in the body, but synthetic production methods can also be employed in laboratory settings.
Chemical Reactions Analysis
Lys-kallidin undergoes various chemical reactions, including:
Proteolysis: This compound can be cleaved by aminopeptidase to form bradykinin.
Oxidation: The methionine residue in this compound can be oxidized, affecting its activity.
Common reagents used in these reactions include aminopeptidase enzymes and oxidizing agents . The major products formed from these reactions are bradykinin and various substituted peptides .
Scientific Research Applications
Lys-kallidin has several scientific research applications:
Mechanism of Action
Lys-kallidin exerts its effects by binding to bradykinin receptors, primarily the bradykinin B2 receptor . This binding activates a signaling cascade involving phospholipases, protein kinase C, and secondary messengers such as inositol-1,4,5-trisphosphate and diacylglycerol . These messengers modulate the production of nitric oxide and prostaglandins, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Lys-kallidin is similar to other kinins such as bradykinin and des-Arg10-kallidin . it is unique due to the presence of an additional lysine residue at the N-terminal end . This additional residue affects its binding affinity and biological activity . Similar compounds include:
Bradykinin: A nonapeptide that lacks the additional lysine residue.
Des-Arg10-kallidin: A derivative of this compound with the removal of the C-terminal arginine residue.
This compound’s unique structure and activity make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C62H97N19O13 |
|---|---|
Molecular Weight |
1316.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H97N19O13/c63-27-9-7-20-40(65)51(84)74-41(21-8-10-28-64)52(85)75-42(22-11-29-70-61(66)67)57(90)81-33-15-26-49(81)59(92)80-32-13-24-47(80)55(88)72-36-50(83)73-44(34-38-16-3-1-4-17-38)53(86)78-46(37-82)58(91)79-31-14-25-48(79)56(89)77-45(35-39-18-5-2-6-19-39)54(87)76-43(60(93)94)23-12-30-71-62(68)69/h1-6,16-19,40-49,82H,7-15,20-37,63-65H2,(H,72,88)(H,73,83)(H,74,84)(H,75,85)(H,76,87)(H,77,89)(H,78,86)(H,93,94)(H4,66,67,70)(H4,68,69,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
PLJGSWAPCHRWMD-CUZNLEPHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B10822709.png)

